GM3

Descripción general

Descripción

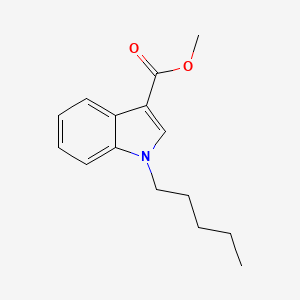

GM3, also known as monosialodihexosylganglioside, is a type of ganglioside . It is the most common membrane-bound glycosphingolipid in tissues, composed of three monosaccharide groups attached to a ceramide backbone . This compound serves as a precursor for other, more complex gangliosides . It is synthesized in the Golgi apparatus and transported to the plasma membrane, where it functions in cellular signaling .

Synthesis Analysis

This compound is synthesized by the transfer of sialic acid to lactosylceramide . A one-pot enzymatic synthesis was established to discover novel this compound derivatives as potential antitumor agents, yielding 14 this compound derivatives in high total yields (22–41%) .Molecular Structure Analysis

This compound molecular species exist based on the diversity of ceramide structures . Among ceramide structures composed of sphingosine and fatty acids, there is a great diversity resulting from different combinations of chain length, hydroxylation, and unsaturation of fatty acid chains .Chemical Reactions Analysis

Gangliosides, including this compound, are synthesized in the Golgi apparatus . They are then transported to the plasma membrane, where they function in cellular signaling . This compound also functions as an inhibitor; it inhibits cell growth, the function of growth factor receptors, and generation of cytokines by T cells .Physical and Chemical Properties Analysis

Gangliosides, including this compound, affect the properties of lipid membranes and in extension the interactions between membranes and other biomolecules like proteins . The spatial restriction and dynamics of C–H bond segments can be measured using nuclear magnetic resonance (NMR) spectroscopy .Aplicaciones Científicas De Investigación

GM3 Synthase and Its Role in Tissue Expression

Ganglioside this compound, a major glycosphingolipid, plays a critical role in the plasma membrane and is distributed across various vertebrates. Ishii et al. (1998) isolated a human cDNA responsible for the synthesis of this compound, highlighting its predominant expression in brain, skeletal muscle, and testis, and low expression in the liver. This discovery underscores the tissue-specific importance of this compound in human physiology (Ishii et al., 1998).

This compound in Cancer Research

This compound's role in cancer has been extensively studied. Hakomori and Handa (2015) noted that this compound expression is reduced during malignant transformation of cells by oncogenic viruses. This compound has an inhibitory effect on growth factor receptors, particularly the epidermal growth factor receptor (EGFR), and plays a part in modulating cell adhesion, growth, and motility, which are crucial in cancer pathogenesis (Hakomori & Handa, 2015).

This compound and Neurological Applications

This compound also has significant implications in neurology. Fujimoto et al. (2004) demonstrated that this compound inhibits the proliferation and invasion of glioma cells and induces apoptosis in these cells, suggesting its potential as a therapeutic agent in glioma treatment (Fujimoto et al., 2004). Additionally, Yoshikawa et al. (2015) found that this compound is essential for the structural integrity and function of cochlear hair cells, indicating its importance in auditory systems (Yoshikawa et al., 2015).

This compound in Immunology and Metabolic Disorders

Inokuchi et al. (2021) highlighted this compound's role in innate immune function, with different molecular species of this compound acting as pro- and anti-inflammatory modulators. This finding suggests this compound's involvement in controlling the balance between homeostatic and pathological states in metabolic disorders (Inokuchi et al., 2021).

This compound and its Potential in Cancer Therapies

Research on this compound's role in cancer continues to evolve. Yan et al. (2013) investigated how this compound, particularly its deacetylated form, influences cell signaling at the membrane level in metastatic melanoma, potentially leading to novel this compound-based cancer therapies (Yan et al., 2013).

Mecanismo De Acción

Target of Action

GM3, a type of ganglioside, is a sialylated glycolipid primarily present on the cell surface membrane . It plays a crucial role in various cellular signaling events . The primary targets of this compound are receptor tyrosine kinases (RTKs) located in the plasma membrane . These RTKs are involved in cell-cell and cell-matrix interactions . This compound is also recognized as a tumor-associated carbohydrate antigen (TACA) due to its over-expression on tumor cells, making it a potential target for anticancer vaccines or immunotherapies .

Mode of Action

This compound interacts with its targets, primarily RTKs, modulating their signal transduction . It has been shown to inhibit cell growth, the function of growth factor receptors, and the generation of cytokines by T cells . In the context of cancer, this compound and other gangliosides can be shed by tumor cells into the tumor microenvironment, where they impact anti-tumor immunity and promote tumor progression .

Biochemical Pathways

This compound is synthesized in the Golgi apparatus and then transported to the plasma membrane, where it functions in cellular signaling . It is involved in a variety of cellular functions, including membrane curvature, receptor localization and signaling, calcium homeostasis, autophagy, and apoptosis . In certain diseases, such as Alzheimer’s, reducing this compound accumulation has been shown to alleviate amyloid neuropathology .

Pharmacokinetics

Research has shown that the use of nanocarriers, such as reconstituted high-density lipoprotein (rhdl), can enhance the efficacy of traditional antiatherosclerotic drugs, suggesting a potential method for improving the bioavailability of this compound .

Result of Action

The action of this compound results in a variety of cellular effects. In the context of cancer, this compound can suppress immune recognition, allowing tumor cells to evade the immune system . It has also been shown to inhibit natural killer (NK) cell activity in vitro . In Alzheimer’s disease, reducing this compound accumulation has been shown to stabilize remote memory consolidation .

Action Environment

The action of this compound is influenced by the cellular and extracellular environment. For instance, the presence of this compound in the outer leaflet of the plasma membrane allows it to participate in cell-cell and cell-matrix interactions . Additionally, the distribution and species compositions of gangliosides, including this compound, can be altered during certain disease development and manifestations . The environment of the tumor microenvironment can also influence the action of this compound .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ganglioside GM3 is involved in multiple cellular signaling by modulating the activities of integrin, insulin receptor, and epidermal growth factor receptor . It interacts with various proteins on cell membranes and is involved in various biological phenomena, including cell proliferation, cell motility, and immune responses .

Cellular Effects

Ganglioside this compound has a remarkable diversity of biological functions depending not only on the presence or absence of sialic acid, but also on the glycan structure . It is believed to form membrane microdomains, which are functional assemblies of ganglioside this compound, membrane proteins, and cholesterol . These microdomains are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ganglioside this compound involves its interaction with various biomolecules. For example, it can bind to proteins on the cell membrane and modulate their activities . It can also influence gene expression and cellular metabolism through its involvement in membrane microdomains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ganglioside this compound can change over time. For example, it has been observed that the growth-promoting effect of this compound analogues on Had-1 cells can be dramatically altered depending upon the position of the alkyne tag .

Metabolic Pathways

Ganglioside this compound is involved in the metabolic series of a glycosphingolipid family containing sialic acids . It interacts with various enzymes and cofactors in these metabolic pathways .

Subcellular Localization

Ganglioside this compound is localized in various compartments or organelles within the cell . Its activity or function can be influenced by its subcellular localization .

Propiedades

IUPAC Name |

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H108N2O21.Na/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62;/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76);/q;+1/p-1/b32-30+;/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQRTSSCXQEZNW-BLVJLEROSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H107N2NaO21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: GM3 ganglioside interacts with a variety of targets, exerting its effects through different mechanisms. One prominent target is the epidermal growth factor receptor (EGFR). This compound binds to N-linked glycans with multiple N-acetylglucosamine (GlcNAc) termini on EGFR, leading to inhibition of EGF-induced EGFR tyrosine kinase activity. [] This interaction disrupts EGFR signaling, impacting downstream pathways involved in cell proliferation and motility. [, ]

ANone: The structure of this compound ganglioside consists of a ceramide lipid anchor linked to an oligosaccharide head group. The ceramide portion comprises a sphingosine base and a fatty acid chain. The oligosaccharide head group is composed of sialic acid (N-acetylneuraminic acid, NeuAc), galactose (Gal), and glucose (Glc).

ANone: The material compatibility, stability, and performance of this compound ganglioside depend on various factors, including:

A: this compound ganglioside is not an enzyme and does not possess catalytic properties. It primarily functions as a signaling molecule and receptor modulator, influencing various cellular processes such as cell growth, differentiation, adhesion, and motility. [, , , ]

ANone: While computational studies specifically on this compound are limited, computational approaches have been employed to investigate gangliosides in general. Molecular dynamics simulations and docking studies have been used to explore the interactions of gangliosides with proteins and membranes. These studies provide insights into the structural features of gangliosides that govern their binding affinities and biological activities.

A: The structure of this compound significantly influences its activity, and even minor modifications can alter its biological effects. For instance, the sialic acid moiety of this compound is crucial for its interaction with certain receptors. * N-acetylneuraminic acid (NeuAc) vs. N-glycolylneuraminic acid (NeuGc): The presence of NeuAc versus NeuGc in the sialic acid moiety can influence the biological activity of this compound. For example, this compound containing NeuGc has been shown to be more immunogenic than this compound with NeuAc. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)

![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)